molecular formula C6H13N B15046791 (3R)-3-Ethylpyrrolidine

(3R)-3-Ethylpyrrolidine

Cat. No.: B15046791
M. Wt: 99.17 g/mol
InChI Key: DZFFQSFNUBWNSF-ZCFIWIBFSA-N
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Description

(3R)-3-Ethylpyrrolidine: is a chiral organic compound belonging to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in organic synthesis and medicinal chemistry. The (3R) configuration indicates the specific spatial arrangement of the ethyl group attached to the third carbon atom in the pyrrolidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Asymmetric Synthesis: One common method to synthesize (3R)-3-Ethylpyrrolidine involves the asymmetric hydrogenation of pyrroline derivatives. This process typically uses chiral catalysts to achieve high enantioselectivity.

    Chiral Pool Synthesis: Another approach is to use chiral starting materials, such as amino acids, which can be converted into the desired pyrrolidine derivative through a series of chemical transformations.

Industrial Production Methods: Industrial production of this compound often involves large-scale asymmetric hydrogenation processes. These methods utilize high-pressure hydrogen gas and chiral metal catalysts to ensure efficient and enantioselective synthesis.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (3R)-3-Ethylpyrrolidine can undergo oxidation reactions to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction of this compound can lead to the formation of saturated amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrogen atom can be substituted with various functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to achieve substitution reactions.

Major Products:

    Oxidation: N-oxides or hydroxylated derivatives.

    Reduction: Saturated amines.

    Substitution: Various substituted pyrrolidines depending on the reagents used.

Scientific Research Applications

Chemistry:

    Catalysis: (3R)-3-Ethylpyrrolidine is used as a chiral ligand in asymmetric catalysis, aiding in the synthesis of enantiomerically pure compounds.

    Synthesis: It serves as a building block in the synthesis of complex organic molecules.

Biology:

    Enzyme Inhibition: The compound is studied for its potential to inhibit specific enzymes, making it a candidate for drug development.

Medicine:

    Pharmaceuticals: this compound derivatives are explored for their therapeutic potential in treating various diseases, including neurological disorders.

Industry:

    Agrochemicals: It is used in the development of agrochemical products, such as pesticides and herbicides.

Mechanism of Action

The mechanism of action of (3R)-3-Ethylpyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    (3S)-3-Ethylpyrrolidine: The enantiomer of (3R)-3-Ethylpyrrolidine, differing in the spatial arrangement of the ethyl group.

    Pyrrolidine: The parent compound without the ethyl substitution.

    N-Methylpyrrolidine: A derivative with a methyl group attached to the nitrogen atom.

Uniqueness:

    Chirality: The (3R) configuration provides unique stereochemical properties that can influence the compound’s reactivity and interaction with biological targets.

    Functional Group: The presence of the ethyl group at the third carbon atom distinguishes it from other pyrrolidine derivatives, affecting its chemical and physical properties.

Properties

Molecular Formula

C6H13N

Molecular Weight

99.17 g/mol

IUPAC Name

(3R)-3-ethylpyrrolidine

InChI

InChI=1S/C6H13N/c1-2-6-3-4-7-5-6/h6-7H,2-5H2,1H3/t6-/m1/s1

InChI Key

DZFFQSFNUBWNSF-ZCFIWIBFSA-N

Isomeric SMILES

CC[C@@H]1CCNC1

Canonical SMILES

CCC1CCNC1

Origin of Product

United States

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